molecular formula C13H18N2O B11809401 1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone

1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone

Cat. No.: B11809401
M. Wt: 218.29 g/mol
InChI Key: UMYQMRRVULPYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone is a compound that features a piperidine ring and a pyridine ring, both of which are significant in medicinal chemistry. Piperidine derivatives are known for their wide range of biological activities and are often used as building blocks in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone typically involves the reaction of 3-methyl-4-pyridinecarboxaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that include the preparation of intermediates followed by their conversion into the final product. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone include other piperidine and pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the combination of the piperidine and pyridine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-[2-(3-methylpyridin-4-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C13H18N2O/c1-10-9-14-7-6-12(10)13-5-3-4-8-15(13)11(2)16/h6-7,9,13H,3-5,8H2,1-2H3

InChI Key

UMYQMRRVULPYPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2CCCCN2C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.